molecular formula C7H5ClF3NO B1412064 3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227584-78-2

3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No.: B1412064
CAS No.: 1227584-78-2
M. Wt: 211.57 g/mol
InChI Key: QOTFCQGFTGYLHC-UHFFFAOYSA-N
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Description

3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various industrial and pharmaceutical applications. The presence of the trifluoromethyl group imparts significant stability and lipophilicity, enhancing the compound’s biological activity and making it a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals .

Preparation Methods

The synthesis of 3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine typically involves the following steps:

    Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.

    Hydroxylation: The chlorine atom at the 2-position is replaced with a hydroxyl group.

    Chloromethylation: The hydroxylated intermediate is then subjected to chloromethylation to introduce the chloromethyl group at the 3-position.

Industrial production methods may involve vapor-phase reactions with transition metal-based catalysts to improve yield and efficiency .

Chemical Reactions Analysis

3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity . This interaction can inhibit or modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

3-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTFCQGFTGYLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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